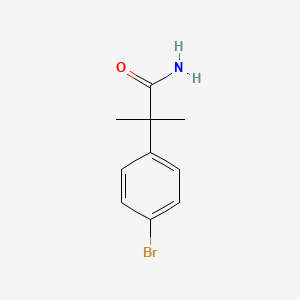

2-(4-Bromophenyl)-2-methylpropanamide

Vue d'ensemble

Description

2-(4-Bromophenyl)-2-methylpropanamide, also known as 4-bromo-N-methyl-2-phenylpropanamide, is a synthetic molecule commonly used in research and development laboratories. It is an organobromine compound, which is a type of organic compound containing a bromine atom. It has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Agents

Compounds similar to 2-(4-Bromophenyl)-2-methylpropanamide, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and anticancer activities . These compounds have shown promising results against bacterial (Gram positive and Gram negative) and fungal species . They have also demonstrated anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Synthesis of Pyrazinoisoquinoline Derivatives

4-Bromophenethylamine, a compound related to 2-(4-Bromophenyl)-2-methylpropanamide, has been used in the synthesis of pyrazinoisoquinoline derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activities.

Synthesis of Alkyl Arylamino Sufides

4-Bromophenethylamine has also been used in the synthesis of alkyl arylamino sufides . These compounds are known for their various biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide

4-Bromophenethylamine is used in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide . This compound could have potential applications in medicinal chemistry.

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The bromophenyl group in the compound may influence its lipophilicity, which could affect its absorption and distribution in the body .

Result of Action

Similar compounds have been shown to have various biological activities, including antifungal activity .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLVTOOFPHQBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590597 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-2-methylpropanamide | |

CAS RN |

850144-81-9 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of 2-(4-Bromophenyl)-2-methylpropanamide?

A1: The crystal structure of 2-(4-Bromophenyl)-2-methylpropanamide reveals the formation of inversion dimers through pairs of N—H⋯O hydrogen bonds, generating R22(8) loops []. These dimers are further linked by N—H⋯O hydrogen bonds to form sheets that extend in the (100) plane []. Understanding the hydrogen bonding pattern in this compound provides insights into its solid-state packing, which can be crucial for understanding its physical properties like melting point, solubility, and stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)